molecular formula C17H13NO2 B7889410 3-(2-Methyl-3-indolyl)phthalide CAS No. 73973-01-0

3-(2-Methyl-3-indolyl)phthalide

Cat. No.: B7889410
CAS No.: 73973-01-0
M. Wt: 263.29 g/mol
InChI Key: DCDJMTJURABFMR-UHFFFAOYSA-N
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Description

3-(2-Methyl-3-indolyl)phthalide is a chemical compound that features an indole moiety attached to a phthalide structure. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities. Phthalides are also known for their biological activities, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-3-indolyl)phthalide typically involves the condensation of indole derivatives with phthalic anhydride or its derivatives. One common method includes the use of a Friedel-Crafts acylation reaction, where indole reacts with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-3-indolyl)phthalide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

3-(2-Methyl-3-indolyl)phthalide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-3-indolyl)phthalide involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methyl-1H-indol-3-yl)phthalide
  • 3-(2-Methyl-5-nitro-1H-indol-3-yl)phthalide
  • 3-(2-Methyl-1H-indol-3-yl)benzoic acid

Uniqueness

3-(2-Methyl-3-indolyl)phthalide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both indole and phthalide moieties in a single molecule allows for a wide range of chemical modifications and biological activities, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-10-15(13-8-4-5-9-14(13)18-10)16-11-6-2-3-7-12(11)17(19)20-16/h2-9,16,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDJMTJURABFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30995218
Record name 3-(2-Methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30995218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73973-01-0
Record name Phthalide, 3-(2-methyl-3-indolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073973010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30995218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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